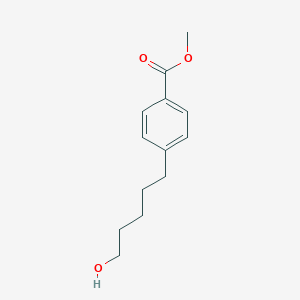

Methyl 4-(5-hydroxypentyl)benzoate

Description

Structure

3D Structure

Properties

CAS No. |

123910-89-4 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

methyl 4-(5-hydroxypentyl)benzoate |

InChI |

InChI=1S/C13H18O3/c1-16-13(15)12-8-6-11(7-9-12)5-3-2-4-10-14/h6-9,14H,2-5,10H2,1H3 |

InChI Key |

WPWCUUFFMNJWMQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCCCCO |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 5 Hydroxypentyl Benzoate

Esterification Reactions for Benzoate (B1203000) Core Formation

The creation of the methyl ester group is a critical step in the synthesis. This is typically achieved by reacting a suitable benzoic acid precursor with methanol (B129727).

Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols under acidic catalysis. masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products. tcu.edu This is commonly accomplished by using a large excess of the alcohol reactant or by removing water as it is formed, for instance with a Dean-Stark apparatus or drying agents. masterorganicchemistry.comtcu.edu

The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Common catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com Recent advancements have explored the use of solid acid catalysts, such as zirconium-titanium solid acids, which offer advantages like easier recovery and reduced production of aqueous waste. mdpi.com Microwave-assisted organic synthesis (MAOS) has also been employed to accelerate esterification reactions, significantly reducing reaction times compared to conventional heating methods. researchgate.netusm.my

For the synthesis of Methyl 4-(5-hydroxypentyl)benzoate, a key challenge is the presence of the hydroxyl group on the pentyl chain, which could potentially undergo a competing intramolecular cyclization to form a lactone, especially when starting with 4-(5-hydroxypentyl)benzoic acid. To favor the desired intermolecular esterification, a large excess of methanol is typically employed.

| Starting Material | Alcohol | Catalyst | Key Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|

| Benzoic Acid Derivative | Methanol (Excess) | H₂SO₄ | Reflux | Good to Excellent | masterorganicchemistry.comtcu.edu |

| 4-Fluoro-3-nitrobenzoic Acid | Ethanol (B145695) | H₂SO₄ (catalytic) | Microwave (sealed-vessel), 120°C | ~85% | usm.my |

| p-Methylbenzoic Acid | Methanol | Zr/Ti Solid Acid | Reflux, 120°C, 24h | High | mdpi.com |

| p-Hydroxybenzoic Acid | Methanol | Cation Exchange Resin | Reflux, >80°C, with dehydrating agent | Not specified | google.com |

Transesterification is another viable method for synthesizing esters. This process involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. To synthesize this compound, a precursor ester, such as Ethyl 4-(5-hydroxypentyl)benzoate, could be reacted with a large excess of methanol.

The mechanism, similar to Fischer esterification, is an equilibrium-driven process. The use of a large excess of the new alcohol (methanol) shifts the equilibrium toward the formation of the desired methyl ester. Both acid catalysts (like H₂SO₄) and base catalysts (like sodium methoxide) can be effective. Base-catalyzed transesterification is often faster but requires anhydrous conditions to prevent saponification of the ester.

To circumvent the equilibrium limitations of Fischer esterification, benzoic acid can be converted into a more reactive derivative, which then readily reacts with methanol. A common approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-(5-hydroxypentyl)benzoyl chloride would then react rapidly and irreversibly with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Another strategy involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for nucleophilic attack by the alcohol. These methods are often used for more sensitive substrates but are generally more expensive than direct esterification. Research has also shown the formation of esters from the silver salts of carboxylic acids reacting with alkyl halides. researchgate.net

Strategies for Selective Hydroxylation of the Pentyl Chain

An alternative synthetic strategy involves introducing the hydroxyl group onto a pre-existing methyl benzoate scaffold that already contains a pentyl or pentenyl chain. This approach avoids potential side reactions at the hydroxyl group during the esterification step.

This pathway involves the synthesis of an intermediate, Methyl 4-(5-oxopentyl)benzoate or Methyl 4-(5-formylbutyl)benzoate, followed by selective reduction of the carbonyl group. The ketone or aldehyde precursor can be synthesized via Friedel-Crafts acylation of methyl benzoate with an appropriate acyl halide or anhydride (B1165640).

The subsequent reduction of the ketone or aldehyde to the primary alcohol can be achieved with high selectivity using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that readily reduces aldehydes and ketones without affecting the ester group. It is often used in alcoholic solvents like methanol or ethanol. For more sterically hindered ketones, lithium aluminum hydride (LiAlH₄) can be used, although it is a much more powerful reducing agent that can also reduce the ester group if not used under carefully controlled, low-temperature conditions.

| Precursor | Reducing Agent | Solvent | Key Conditions | Product | Selectivity |

|---|---|---|---|---|---|

| Methyl 4-(5-oxopentyl)benzoate | NaBH₄ | Methanol/Ethanol | 0°C to Room Temp | This compound | High for Ketone over Ester |

| Methyl 4-(5-oxopentyl)benzoate | LiAlH₄ | Anhydrous THF/Ether | Low Temperature (e.g., -78°C) | This compound | Requires careful control to avoid ester reduction |

The hydroboration-oxidation reaction is a powerful two-step method for the anti-Markovnikov hydration of alkenes, providing a route to terminal alcohols from terminal alkenes. doubtnut.com This strategy would begin with an intermediate such as Methyl 4-(pent-4-en-1-yl)benzoate.

In the first step, a borane (B79455) reagent, typically borane-tetrahydrofuran (B86392) complex (BH₃·THF), adds across the double bond. The boron atom adds to the less substituted carbon, placing the hydrogen on the more substituted carbon. This process occurs in a syn-fashion. In the second step, the resulting organoborane intermediate is oxidized in situ, usually with hydrogen peroxide (H₂O₂) under basic conditions (e.g., NaOH), to replace the boron atom with a hydroxyl group. nih.gov This sequence reliably places the hydroxyl group at the terminal (C5) position of the pentyl chain, avoiding the formation of the secondary alcohol isomer. Studies on similar bicyclic benzoate systems have shown that hydroboration-oxidation can be highly effective, though the choice of borane reagent and reaction conditions can influence regioselectivity and yield. nih.gov

| Alkene Intermediate | Reagents | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| Methyl 4-(pent-4-en-1-yl)benzoate | 1. BH₃·THF 2. H₂O₂, NaOH | Step 1: Anhydrous THF Step 2: Aqueous workup | Selective formation of the terminal alcohol | doubtnut.comnih.gov |

| 2α,4α-dimethanol-1β,5β-bicyclo[3.3.0]oct-6-en dibenzoate | 1. BH₃·THF (from NaBH₄/dimethyl sulfate) 2. H₂O₂ | Not specified | Yielded a mixture of isomeric alcohols (~60% total) | nih.gov |

Selective Functionalization Techniques for Halogenated Pentyl Chain Analogues

A primary route to this compound involves the selective functionalization of precursors containing a halogenated pentyl chain. The Williamson ether synthesis is a cornerstone method for this transformation, typically involving the reaction of a phenoxide with an alkyl halide. francis-press.com In this context, the synthesis can be approached by reacting methyl 4-hydroxybenzoate (B8730719) with a suitable 5-carbon halogenated synthon.

One common precursor is a dihalogenated alkane, such as 1,5-dibromopentane. The key challenge in this approach is achieving mono-alkylation of the methyl 4-hydroxybenzoate. To favor the desired product, reaction conditions must be precisely controlled. Using a stoichiometric amount of the phenoxide relative to the dihaloalkane and maintaining dilute conditions can minimize the formation of the bis-substituted byproduct.

A more controlled approach involves using a haloalcohol, such as 5-bromopentan-1-ol (B46803). Here, the phenolic hydroxyl group of methyl 4-hydroxybenzoate is deprotonated with a suitable base to form the nucleophilic phenoxide, which then attacks the carbon bearing the halogen on the pentyl chain. The choice of base is critical; strong bases like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) are effective for this purpose. numberanalytics.com The primary hydroxyl group of 5-bromopentan-1-ol is significantly less reactive under these conditions, ensuring high selectivity.

An alternative strategy begins with methyl 4-(bromomethyl)benzoate, though this would require a multi-step chain extension to achieve the five-carbon chain. A more direct halogenated precursor is methyl 4-(5-bromopentyl)benzoate. Synthesizing this intermediate, however, presents its own challenges. A plausible route involves the esterification of 4-(5-bromopentyl)benzoic acid. Once obtained, the terminal bromide can be converted to a hydroxyl group via nucleophilic substitution using a hydroxide (B78521) source. This reaction must be carefully managed to prevent the simultaneous hydrolysis of the methyl ester functionality. Mild conditions, such as using sodium hydroxide in a mixed solvent system at controlled temperatures, are necessary to favor the desired substitution over ester saponification.

Table 1: Comparison of Halogenated Precursors for Williamson Ether Synthesis with Methyl 4-hydroxybenzoate

| Halogenated Precursor | Key Challenge | Control Strategy |

| 1,5-Dihalopentane | Preventing di-alkylation | Control of stoichiometry; slow addition of limiting reagent. |

| 5-Halopentan-1-ol | Ensuring selective reaction at the phenolic -OH | Use of a base that selectively deprotonates the more acidic phenol. |

| Methyl 4-(5-halopentyl)benzoate | Preventing ester hydrolysis during substitution | Use of mild hydroxide source; controlled temperature and reaction time. |

Chemo- and Regioselective Synthesis Pathways and Control Mechanisms

Chemo- and regioselectivity are paramount in the synthesis of this compound due to the presence of multiple reactive sites in the precursors. A well-designed pathway often involves the use of protecting groups or the exploitation of the inherent differences in reactivity of the functional groups.

Consider a synthesis starting from 4-hydroxybenzoic acid and 5-chloropentan-1-ol. A one-pot reaction would likely lead to a complex mixture of products due to competing esterification and etherification reactions at both the phenolic and aliphatic hydroxyl groups. A controlled, chemo-selective pathway would proceed as follows:

Esterification: The carboxylic acid of 4-hydroxybenzoic acid is first converted to its methyl ester, yielding methyl 4-hydroxybenzoate. This is a standard Fischer esterification, often catalyzed by an acid like sulfuric acid in methanol. youtube.com This step effectively protects the carboxylic acid group from participating in subsequent nucleophilic reactions.

Etherification: The resulting methyl 4-hydroxybenzoate is then reacted with 5-chloropentan-1-ol under basic conditions. The phenolic proton is significantly more acidic than the aliphatic alcohol proton, allowing for selective deprotonation using a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). mdpi.com The resulting phenoxide acts as a nucleophile, displacing the chloride from the pentyl chain to form the desired ether linkage, leaving the terminal hydroxyl group intact.

This two-step process ensures high regioselectivity, with the ether linkage forming exclusively at the phenolic position and the ester group remaining at the para position. The chemoselectivity is controlled by the sequential nature of the reactions and the differential reactivity of the functional groups.

Another regioselective challenge arises in reactions involving substituted aromatic rings. For instance, if starting with a molecule that has multiple hydroxyl groups on the benzene (B151609) ring, selective alkylation can be difficult. In the case of methyl 4-hydroxybenzoate, the position is fixed, but in related syntheses, regioselectivity is achieved by exploiting steric hindrance or electronic effects from other substituents on the ring. youtube.com

Development and Application of Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes sustainability, prompting the development of greener routes for producing compounds like this compound. These approaches focus on reducing waste, avoiding hazardous solvents, and using renewable resources and catalysts.

Solvent-free reactions offer significant environmental benefits by eliminating volatile organic compounds (VOCs). For the esterification step, lipase-catalyzed reactions present a viable solvent-free option. nih.gov For instance, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) can effectively catalyze the transesterification between a simple methyl benzoate and a long-chain alcohol in the absence of a solvent. nih.gov A similar approach could be envisioned for the reaction between methyl benzoate and pentane-1,5-diol, although controlling the reaction to achieve mono-acylation would be a significant challenge.

High-temperature water (HT-H₂O) can also serve as a green medium for certain reactions, such as the hydrolysis of esters. While typically used for saponification, under controlled pH and temperature, it could be used selectively, minimizing the need for organic solvents in workup procedures. Multi-component reactions under solvent-free conditions, often promoted by a catalytic amount of a solid acid, represent another advanced green strategy that can lead to high atom economy. chemspider.com

The use of recoverable and reusable catalysts is a core principle of green chemistry. In the synthesis of benzoate esters, traditional homogeneous acid catalysts like sulfuric acid generate significant waste and can cause corrosion issues. mdpi.com

Solid Acid Catalysts: Heterogeneous solid acid catalysts offer a sustainable alternative. For the esterification of benzoic acids, zirconium- or titanium-based solid acids have demonstrated high activity and can be easily separated from the reaction mixture and reused. mdpi.com A Zr/Ti solid acid, for example, can catalyze the direct condensation of benzoic acid and methanol, avoiding the need for corrosive liquid acids. mdpi.comresearchgate.net This type of catalyst could be applied to the esterification of 4-(5-hydroxypentyl)benzoic acid if that were the chosen synthetic route.

Phase-Transfer Catalysis (PTC): For the Williamson ether synthesis step, phase-transfer catalysis provides a green alternative to using large quantities of polar aprotic solvents. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase containing the alkyl halide. This can allow the reaction to proceed in less hazardous or even biphasic solvent systems, simplifying product isolation and reducing solvent waste. francis-press.com

Optimization of Reaction Parameters and Yield Enhancement Strategies

Maximizing the yield of this compound requires careful optimization of reaction parameters for the key bond-forming steps, particularly the Williamson ether synthesis. Key variables include the choice of base, solvent, temperature, and reaction time.

Base and Solvent: The combination of base and solvent significantly impacts the reaction rate and yield. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or dimethyl sulfoxide (B87167) (DMSO) generally give high yields by effectively generating the nucleophilic alkoxide. numberanalytics.com Weaker bases like potassium carbonate may require higher temperatures but can be easier and safer to handle.

Reaction Time: The reaction must be allowed to proceed to completion, which can be monitored using techniques like Thin Layer Chromatography (TLC). mdpi.com However, unnecessarily long reaction times can also promote the formation of byproducts.

A factorial design approach can be employed to systematically study the effects of these parameters and identify the optimal conditions for maximizing yield. nih.gov For example, a study might compare different combinations of base and solvent at various temperatures to determine the most efficient system.

Table 2: Illustrative Optimization of Williamson Ether Synthesis for an Analogous Alkoxybenzoate

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetone | 60 | 24 | 65 |

| 2 | K₂CO₃ | DMF | 80 | 12 | 85 |

| 3 | NaH | THF | 65 | 12 | 88 |

| 4 | NaH | DMF | 25 | 18 | 92 |

This table is illustrative, based on general principles of Williamson ether synthesis, showing a trend towards higher yields with stronger bases in polar aprotic solvents. numberanalytics.commdpi.com

By systematically optimizing these parameters, the synthesis of this compound can be rendered more efficient, reducing waste and improving the economic viability of the process.

Chemical Reactivity and Derivatization Studies of Methyl 4 5 Hydroxypentyl Benzoate

Reactions Centered on the Primary Hydroxyl Group

The primary hydroxyl group in Methyl 4-(5-hydroxypentyl)benzoate is a versatile functional group that can undergo a variety of transformations, including oxidation, etherification, esterification, and nucleophilic substitution.

Oxidation Reactions to Carbonyl Functional Groups or Carboxylic Acids

The primary alcohol moiety of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane (B109758) (DCM), are expected to convert the primary alcohol to the corresponding aldehyde, Methyl 4-(5-oxopentyl)benzoate. To prevent overoxidation to the carboxylic acid, careful control of the reaction conditions is necessary.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent), will typically oxidize the primary alcohol directly to the carboxylic acid, yielding 4-(4-(methoxycarbonyl)phenyl)pentanoic acid.

| Product | Oxidizing Agent | Solvent | Typical Conditions | Expected Yield |

|---|---|---|---|---|

| Methyl 4-(5-oxopentyl)benzoate | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature, 2-4 hours | Good to Excellent |

| 4-(4-(methoxycarbonyl)phenyl)pentanoic acid | Potassium permanganate (KMnO₄) | Aqueous base, then acid workup | Heating | Moderate to Good |

| 4-(4-(methoxycarbonyl)phenyl)pentanoic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0°C to room temperature | Good |

Etherification and Esterification of the Hydroxyl Moiety

The hydroxyl group can readily undergo etherification and esterification reactions to form a variety of derivatives.

Etherification: The Williamson ether synthesis provides a classic route to ethers. Treatment of this compound with a strong base, such as sodium hydride (NaH), generates the corresponding alkoxide. This alkoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an SN2 reaction to yield the desired ether derivative.

Esterification: The hydroxyl group can be acylated to form esters using various methods. A common laboratory method is the reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). For more sensitive substrates, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) (Steglich esterification), can be employed.

| Reaction Type | Reagent(s) | Product | Typical Conditions |

|---|---|---|---|

| Etherification | 1. NaH 2. CH₃I | Methyl 4-(5-methoxypentyl)benzoate | Anhydrous THF, 0°C to room temperature |

| Esterification | Acetyl chloride, Pyridine | Methyl 4-(5-(acetoxy)pentyl)benzoate | DCM, 0°C to room temperature |

| Esterification | Acetic anhydride, DMAP | Methyl 4-(5-(acetoxy)pentyl)benzoate | DCM, room temperature |

Nucleophilic Substitution Reactions and Their Scope

To enable nucleophilic substitution at the terminal carbon of the pentyl chain, the hydroxyl group must first be converted into a better leaving group. This is because the hydroxide (B78521) ion (OH⁻) is a poor leaving group.

A common strategy is the conversion of the alcohol to a tosylate or mesylate. Reaction of this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine results in the formation of the corresponding tosylate or mesylate ester. These sulfonates are excellent leaving groups and readily undergo SN2 reactions with a wide range of nucleophiles, such as halides, cyanide, and azide.

Transformations Involving the Methyl Ester Group

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis, saponification, and transesterification.

Hydrolysis and Saponification Reactions to Yield Carboxylic Acid

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(5-hydroxypentyl)benzoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process and typically requires heating the ester in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) and an excess of water.

Saponification: Basic hydrolysis, or saponification, is an irreversible reaction that involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). mdpi.com This reaction initially produces the carboxylate salt, which upon acidification yields the carboxylic acid. mdpi.commdpi.com Saponification is often preferred for its irreversibility and generally higher yields.

| Reaction Type | Reagent(s) | Product | Typical Conditions |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄, H₂O | 4-(5-hydroxypentyl)benzoic acid | Reflux |

| Saponification | 1. NaOH, H₂O/MeOH 2. H₃O⁺ | 4-(5-hydroxypentyl)benzoic acid | Reflux, followed by acidification |

Transesterification with Diverse Alcohol Substrates

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. In the case of this compound, the methyl group can be replaced by other alkyl groups by reacting it with a different alcohol in the presence of an acid or base catalyst.

To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess. For example, reacting this compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid will yield Ethyl 4-(5-hydroxypentyl)benzoate and methanol (B129727). This reaction is reversible, and the removal of methanol can also be used to shift the equilibrium.

Reduction Protocols to Generate Corresponding Alcohol Functionality

The ester moiety of this compound can be selectively reduced to the corresponding primary alcohol, yielding 4-(5-hydroxypentyl)benzyl alcohol. This transformation is a fundamental reaction in organic synthesis, allowing for the conversion of an ester, which is relatively stable, into a more reactive alcohol functionality. The choice of reducing agent is critical to achieve the desired outcome without affecting the existing primary alcohol on the pentyl side chain.

Strong hydride-donating reagents are typically employed for the reduction of esters. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reducing agent for this purpose. libretexts.orgcommonorganicchemistry.com It readily reduces esters to primary alcohols. The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxy (B1213986) group and a second hydride attack on the intermediate aldehyde, which is then protonated during workup to yield the primary alcohol. libretexts.org Given that LiAlH₄ does not affect existing alcohol groups, it is a suitable reagent for the selective reduction of the ester in this compound.

Alternative reducing agents such as diisobutylaluminum hydride (DIBAL-H) can also be used. libretexts.org Under carefully controlled conditions, typically at low temperatures (-78 °C), DIBAL-H can reduce esters to aldehydes. libretexts.org However, for the complete reduction to the alcohol, LiAlH₄ is generally the reagent of choice. Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce esters but can reduce aldehydes and ketones. libretexts.org

Below is a table summarizing common reduction protocols applicable to the ester functionality of this compound.

| Reagent | Product | Typical Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | 4-(5-hydroxypentyl)benzyl alcohol | 1. THF, 0 °C to rt2. H₃O⁺ workup | High yield, reduces the ester to a primary alcohol. Does not affect the existing alcohol. libretexts.orgcommonorganicchemistry.com |

| Diisobutylaluminum Hydride (DIBAL-H) | 4-(5-hydroxypentyl)benzaldehyde | Toluene, -78 °C | Can be used to isolate the aldehyde intermediate. libretexts.org |

| Sodium Borohydride (NaBH₄) | No reaction | Methanol or Ethanol | Generally unreactive towards esters. libretexts.org |

Reactivity and Modifications of the Aromatic Ring System

The aromatic ring of this compound is substituted with two groups: a methyl ester (-COOCH₃) and a 5-hydroxypentyl chain (- (CH₂)₅OH). These substituents have opposing electronic effects that influence the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The methyl ester group is an electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance delocalization of the carbonyl pi-bond. This deactivates the aromatic ring towards electrophilic attack, making it less reactive than benzene (B151609). youtube.com Furthermore, the ester group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (positions 3 and 5).

Conversely, the 5-hydroxypentyl group is considered an alkyl group in terms of its effect on the aromatic ring. Alkyl groups are electron-donating through an inductive effect, which activates the ring towards electrophilic substitution, making it more reactive than benzene. masterorganicchemistry.com Alkyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves (positions 2, 6, and 4). Since the para position is already occupied by the ester group, the directing effect of the alkyl chain is towards the ortho positions (2 and 6).

Electrophilic Aromatic Substitution Reactions (if applicable to research context)

Several key electrophilic aromatic substitution reactions can be performed on the benzene ring of this compound, with the understanding that the activating effect of the alkyl chain will likely direct the substitution to the positions ortho to it (and meta to the ester). youtube.commasterorganicchemistry.com

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com The electrophile is the nitronium ion (NO₂⁺). For this compound, the expected major product would be Methyl 3-nitro-4-(5-hydroxypentyl)benzoate.

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be accomplished using a halogen in the presence of a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination. lumenlearning.com The Lewis acid polarizes the halogen molecule, creating a stronger electrophile. The expected major product for bromination would be Methyl 3-bromo-4-(5-hydroxypentyl)benzoate.

Friedel-Crafts Alkylation and Acylation: These reactions involve the introduction of an alkyl or acyl group, respectively. Friedel-Crafts alkylation is typically carried out with an alkyl halide and a Lewis acid catalyst. However, it is prone to issues such as carbocation rearrangements and polyalkylation. Friedel-Crafts acylation, using an acyl halide or anhydride with a Lewis acid catalyst, is generally more reliable and introduces a ketone functionality. The deactivating nature of the ester group can make Friedel-Crafts reactions challenging. If successful, the substitution would be directed to the 3-position.

The following table outlines potential electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | Methyl 3-nitro-4-(5-hydroxypentyl)benzoate |

| Bromination | Br₂, FeBr₃ | Methyl 3-bromo-4-(5-hydroxypentyl)benzoate |

| Chlorination | Cl₂, AlCl₃ | Methyl 3-chloro-4-(5-hydroxypentyl)benzoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 3-acyl-4-(5-hydroxypentyl)benzoate |

Strategies for Directed Modification of Ring Substituents

Modifying the existing substituents on the aromatic ring of this compound can be a powerful strategy to access a wider range of derivatives.

One key strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(5-hydroxypentyl)benzoic acid. This can be achieved under basic conditions (e.g., NaOH or KOH followed by acidic workup) or acidic conditions. libretexts.org The resulting carboxylic acid is also a meta-directing and deactivating group. However, the carboxylic acid functionality offers a new site for chemical modification, such as conversion to an acid chloride, amide, or a different ester.

Another important strategy is the protection of the primary alcohol on the pentyl chain. This is particularly crucial if the planned reaction conditions for modifying the aromatic ring are incompatible with a free hydroxyl group. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl (B1604629) ethers. Once the aromatic ring has been modified, the protecting group can be selectively removed to regenerate the alcohol.

For instance, to introduce a substituent at a position that might be disfavored due to the existing directing groups, a multi-step sequence involving protection, substitution, and deprotection can be employed.

Synthesis and Characterization of Advanced Chemical Intermediates and Analogues

Starting from this compound, a variety of advanced chemical intermediates and analogues can be synthesized by combining the reactions discussed previously. These synthetic efforts aim to create novel molecular architectures with potentially interesting properties. rsc.org

For example, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid, creating a bifunctional molecule with two different carbonyl groups. The aromatic ring can undergo electrophilic substitution as detailed above, followed by further transformations of the newly introduced substituent.

A hypothetical synthetic pathway to an advanced analogue could involve the following steps:

Nitration of the aromatic ring to yield Methyl 3-nitro-4-(5-hydroxypentyl)benzoate.

Reduction of the nitro group to an amine using a reducing agent like H₂/Pd or SnCl₂/HCl, affording Methyl 3-amino-4-(5-hydroxypentyl)benzoate.

The resulting amino group can then be used as a handle for further derivatization, such as diazotization followed by Sandmeyer reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN) at the 3-position.

Alternatively, the amino group can be acylated or alkylated to generate a diverse library of amide or amine derivatives.

The characterization of these new intermediates and analogues would rely on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm their structures.

Advanced Spectroscopic and Structural Characterization of Methyl 4 5 Hydroxypentyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of Methyl 4-(5-hydroxypentyl)benzoate in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

Based on established principles of NMR spectroscopy and data from analogous compounds, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. The aromatic protons are expected to appear in the downfield region (7-8.5 ppm) due to the deshielding effect of the benzene (B151609) ring. The protons of the pentyl chain will resonate in the upfield region, with the methylene (B1212753) group attached to the hydroxyl function appearing at a characteristic chemical shift. The methyl ester protons will exhibit a singlet peak around 3.9 ppm.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H | ~8.00 | d | 2H |

| Ar-H | ~7.25 | d | 2H |

| O-CH₃ | ~3.90 | s | 3H |

| CH₂-O | ~3.65 | t | 2H |

| Ar-CH₂ | ~2.65 | t | 2H |

| CH₂ | ~1.70 | m | 2H |

| CH₂ | ~1.60 | m | 2H |

| CH₂ | ~1.40 | m | 2H |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon | Chemical Shift (ppm) |

| C=O | ~167.0 |

| Ar-C (quat) | ~148.0 |

| Ar-C (quat) | ~129.0 |

| Ar-CH | ~129.5 |

| Ar-CH | ~128.5 |

| O-CH₃ | ~52.0 |

| CH₂-O | ~62.5 |

| Ar-CH₂ | ~35.5 |

| CH₂ | ~32.0 |

| CH₂ | ~31.0 |

| CH₂ | ~25.5 |

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the proton and carbon signals and for elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene groups in the pentyl chain, confirming their sequence. It would also show a correlation between the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the carbon signal at approximately 62.5 ppm would show a cross-peak with the proton signal at around 3.65 ppm, confirming it as the hydroxymethylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range (2-3 bond) correlations between carbon and proton atoms. HMBC is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key correlations would be observed between the ester methyl protons and the carbonyl carbon, and between the aromatic protons and the carbons of the benzene ring and the benzylic methylene group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms, which is essential for determining the molecule's conformation. For instance, NOESY could reveal through-space interactions between the protons of the benzylic methylene group and the adjacent aromatic protons, providing insights into the preferred orientation of the pentyl chain relative to the aromatic ring.

While solution-state NMR provides information about the molecule's average structure, solid-state NMR (ssNMR) can characterize its structure in the crystalline state. nih.govst-andrews.ac.uk This technique is particularly valuable for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties.

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiments could be employed to obtain high-resolution spectra of its solid forms. researchgate.net Differences in the chemical shifts and peak multiplicities between different polymorphs would indicate variations in the molecular conformation and packing within the crystal lattice. nih.govosti.gov

Variable temperature (VT) NMR studies can provide valuable information about the conformational dynamics of this compound in solution. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can be related to dynamic processes such as bond rotations.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.

Under electron ionization (EI), this compound is expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺) would be observed, and its high-resolution measurement would confirm the elemental formula C₁₃H₁₈O₃.

Key fragmentation pathways would likely include:

Loss of the methoxy (B1213986) group (-OCH₃): leading to the formation of a [M-31]⁺ ion.

Loss of the hydroxypentyl side chain: resulting in the formation of the methyl benzoate (B1203000) cation.

McLafferty rearrangement: involving the transfer of a hydrogen atom from the pentyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Cleavage of the pentyl chain: generating various fragment ions corresponding to the loss of different alkyl radicals.

By analyzing the masses of these fragment ions, the structure of the molecule can be pieced together.

Different ionization techniques can provide complementary information about the molecule.

Electrospray Ionization (ESI): This is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or adducts with solvent molecules. ESI would be suitable for confirming the molecular weight of this compound with minimal fragmentation.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another relatively soft ionization method that is well-suited for less polar compounds. It would also be expected to produce a strong protonated molecule peak.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is often used for larger molecules but can also be applied to smaller organic compounds. It would likely produce a prominent molecular ion peak, making it useful for molecular weight determination.

A comparative study of these techniques would allow for a comprehensive mass spectrometric characterization of this compound, providing a high degree of confidence in its structural assignment. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Specific FT-IR and Raman spectral data for this compound, including peak positions, intensities, and assignments, are not available in the public domain. A detailed analysis would require experimental spectra of the compound.

X-ray Crystallography and Single Crystal Diffraction Analysis (if applicable)

No crystal structure data for this compound has been deposited in crystallographic databases. Consequently, an analysis of its crystal packing, including intermolecular interactions such as hydrogen bonding and van der Waals forces, cannot be performed.

There is no information on the synthesis or crystallographic analysis of chiral analogues of this compound. Therefore, the determination of absolute configuration via X-ray crystallography is not applicable.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) (for chiral derivatives or inherent chirality)

No chiroptical spectroscopy data for any chiral derivatives of this compound has been reported.

Computational and Theoretical Investigations of Methyl 4 5 Hydroxypentyl Benzoate

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 4-(5-hydroxypentyl)benzoate, DFT calculations provide fundamental insights into its molecular properties. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), which offers a good balance between accuracy and computational cost.

The initial step in computational analysis involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The optimization of this compound would reveal the precise bond lengths, bond angles, and dihedral angles of its ground state. The resulting optimized structure provides a foundational model for all subsequent property calculations. The energetic stability of the molecule is quantified by its final, minimized self-consistent field (SCF) energy.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C=O (ester) | 1.21 |

| C-O (ester) | 1.36 | |

| O-H (hydroxyl) | 0.96 | |

| C-C (aromatic) | 1.39 - 1.40 | |

| C-C (alkyl) | 1.53 - 1.54 | |

| Bond Angle (°) | O=C-O (ester) | 123.5 |

| C-C-C (alkyl chain) | 112.0 | |

| C-O-H (hydroxyl) | 109.5 |

Note: The values in this table are representative and would be precisely determined through DFT optimization.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. irjweb.commdpi.com A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govjacsdirectory.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be centered on the electron-withdrawing methyl benzoate (B1203000) group. Analysis of these orbitals helps in predicting the sites for electrophilic and nucleophilic attacks.

Table 2: Predicted Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These energy values are illustrative examples based on similar aromatic esters.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the specific atomic motions of that vibrational mode. This analysis is invaluable for assigning experimental spectral bands to particular functional groups. For instance, studies on the related compound methyl benzoate have utilized DFT to interpret its IR and Raman spectra in detail. researchgate.net A comparison between the computed and experimental spectra of a similar molecule, methyl 4-hydroxybenzoate (B8730719), has shown a strong correlation, validating the accuracy of the theoretical methods. nih.govresearchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl | ~3650 |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C-H Stretch | Aliphatic | 2950 - 2850 |

| C=O Stretch | Ester | ~1725 |

| C=C Stretch | Aromatic Ring | 1605, 1580 |

| C-O Stretch | Ester & Alcohol | 1280, 1100 |

Note: These frequencies are characteristic values for the specified functional groups.

Conformational Analysis and Mapping of Potential Energy Surfaces

The presence of a flexible hydroxypentyl side chain in this compound means the molecule can exist in multiple conformations. Conformational analysis is a computational method used to identify the different stable conformers and the energy barriers for converting between them. This is achieved by systematically rotating the dihedral angles along the single bonds of the alkyl chain and calculating the energy at each step to map out the potential energy surface (PES). The resulting map reveals the low-energy, preferred conformations of the molecule and the transition states that connect them. Understanding the conformational landscape is crucial as it can influence the molecule's physical properties and biological interactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its movements and interactions with its environment. nih.gov By simulating the molecule over a period of time, MD can reveal dynamic processes that are not accessible through static DFT calculations.

To understand how this compound behaves in a solution, MD simulations are performed by placing the molecule in a box of explicit solvent molecules, such as water. The simulation tracks the trajectories of all atoms, providing a detailed picture of the solute-solvent interactions. Key analyses include the calculation of radial distribution functions (RDFs) between specific atoms of the solute (like the hydroxyl hydrogen or ester oxygen) and the solvent molecules. These RDFs reveal the structure of the solvent shell around the molecule and are used to quantify hydrogen bonding. nih.govmdpi.com This assessment is critical for understanding the molecule's solubility and how it interacts with an aqueous environment.

Table 4: Summary of Expected Solute-Solvent Interactions from MD Simulations in Water

| Solute Functional Group | Primary Interaction with Water | Significance |

| Hydroxyl (-OH) | Strong Hydrogen Bond Donor and Acceptor | Enhances water solubility and dictates local solvent structure. |

| Ester (C=O) | Hydrogen Bond Acceptor | Contributes to solubility and interaction with polar solvents. |

| Phenyl Ring | Hydrophobic Interactions | Tends to repel water, influencing overall molecular conformation in aqueous solution. |

| Alkyl Chain | Hydrophobic Interactions | Contributes to the non-polar character of the molecule. |

Investigation of Intermolecular Interactions and Aggregation Behavior

The structure of this compound, featuring both polar (hydroxyl and ester) and nonpolar (phenyl ring and pentyl chain) regions, dictates the nature of its intermolecular interactions and its behavior in solution.

Intermolecular Interactions: The primary non-covalent forces governing the interactions of this molecule are hydrogen bonding and van der Waals forces.

Hydrogen Bonding: The terminal hydroxyl (-OH) group is a potent hydrogen bond donor, while the oxygen atoms of the ester's carbonyl group (C=O) and methoxy (B1213986) group (-OCH₃) are effective hydrogen bond acceptors. This allows for the formation of a network of hydrogen bonds between molecules. DFT studies on similar molecules, such as flavonoids and alkyl hydroxybenzoates, confirm the significance of these interactions. nih.govnih.gov For instance, studies on alkyl 2-hydroxybenzoates have quantified the strength of intramolecular hydrogen bonds to be approximately -43 kJ/mol, a value that remains largely independent of the alkyl chain's length. nih.gov While the hydroxyl group in this compound is positioned for intermolecular rather than strong intramolecular bonding with the ester group, the inherent strength of such O-H···O bonds is comparable. These interactions are crucial in determining the physical properties of the substance, such as its boiling point and solubility.

Table 1: Predicted Hydrogen Bond Energies in this compound Systems (Based on Analogous Compounds)

| Interaction Type | Donor | Acceptor | Estimated Interaction Energy (kJ/mol) | Reference/Basis |

|---|---|---|---|---|

| Intermolecular H-Bond | Terminal -OH | Carbonyl Oxygen (C=O) | -20 to -40 | DFT studies on flavonoids and hydroxybenzoates nih.govnih.gov |

| Intermolecular H-Bond | Terminal -OH | Ester Oxygen (-O-) | -15 to -25 | General DFT calculations on alcohol-ester interactions |

| Intermolecular H-Bond | Terminal -OH | Terminal -OH (of another molecule) | -18 to -30 | DFT studies on alcohol clusters |

Van der Waals Forces: The nonpolar portions of the molecule, specifically the benzene (B151609) ring and the five-carbon alkyl chain, contribute significantly through van der Waals interactions. The π-system of the benzene ring can lead to π-π stacking interactions with other aromatic rings, while the flexible pentyl chain engages in hydrophobic interactions. The balance between these forces and the more directional hydrogen bonds determines the molecule's packing in the solid state and its conformational preferences in solution.

Aggregation Behavior: The amphiphilic nature of this compound—possessing a hydrophilic head (hydroxyl and ester groups) and a hydrophobic tail (alkyl chain and phenyl ring)—suggests a tendency to self-assemble in aqueous environments. Theoretical studies on long-chain ionic liquids and surfactants show that the length of the alkyl chain is a critical factor in aggregation and micelle formation. nih.govmdpi.comresearchgate.net Molecules with sufficiently long alkyl chains can form aggregates, such as micelles, to minimize the unfavorable contact between the hydrophobic tails and water.

The aggregation process is governed by thermodynamics, and key parameters can be predicted. The micellization is typically an entropy-driven process, stemming from the release of ordered water molecules from the hydrophobic chains. mdpi.comresearchgate.net

Table 2: Predicted Thermodynamic Parameters for Micellization of this compound in Water (Based on Analogous Surfactants)

| Thermodynamic Parameter | Symbol | Predicted Sign/Value Range | Interpretation |

|---|---|---|---|

| Gibbs Free Energy of Micellization | ΔG°mic | Negative | Spontaneous process |

| Enthalpy of Micellization | ΔH°mic | Slightly negative or positive | Dominated by hydrophobic interactions and H-bond breaking/formation |

| Entropy of Micellization | ΔS°mic | Positive | Increased disorder from release of structured water (entropy-driven) |

Prediction of Reaction Mechanisms and Elucidation of Transition State Structures

Computational chemistry is instrumental in predicting the most likely pathways for chemical reactions and in characterizing the high-energy transition states that govern reaction rates. For this compound, key reactions include those involving the ester and hydroxyl functional groups.

Prediction of Reaction Mechanisms:

Ester Hydrolysis/Formation (Fischer Esterification): The formation of the title compound from 4-(5-hydroxypentyl)benzoic acid and methanol (B129727), or its reverse reaction (hydrolysis), proceeds via the well-established Fischer esterification mechanism under acidic conditions. masterorganicchemistry.com Computational studies can model each step of this multi-stage process. The mechanism involves:

Protonation: The carbonyl oxygen of the carboxylic acid (for formation) or the ester (for hydrolysis) is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The alcohol (methanol) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking nucleophile to one of the hydroxyl groups of the intermediate.

Elimination: A molecule of water is eliminated, reforming the carbonyl double bond.

Deprotonation: The protonated ester is deprotonated to yield the final product and regenerate the acid catalyst.

DFT calculations can map the potential energy surface for this entire sequence, confirming the tetrahedral intermediate's existence and identifying the rate-determining step. mdpi.com

Reactions of the Terminal Hydroxyl Group: The terminal -OH group can undergo various reactions, such as oxidation to an aldehyde or carboxylic acid, or esterification with another carboxylic acid. The mechanisms for these transformations can also be elucidated computationally. For example, an esterification reaction at this site would follow the same fundamental Fischer mechanism described above, with this compound now acting as the alcohol component.

Elucidation of Transition State Structures:

A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest potential energy barrier between reactants and products. Its structure is fleeting and cannot be isolated experimentally, making computational modeling the primary method for its characterization.

Using DFT, the geometry of a transition state can be located on the potential energy surface. A key feature of a successfully located TS is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. acs.org

For example, in the acid-catalyzed hydrolysis of the methyl ester, the transition state for the rate-determining step (often the nucleophilic attack of water or the elimination of methanol from the tetrahedral intermediate) would be computationally modeled. The energy of this TS relative to the reactants determines the activation energy (Ea), which is crucial for predicting the reaction rate.

Table 3: Hypothetical DFT-Calculated Energy Profile for the Rate-Determining Step of Ester Hydrolysis

| Species | Description | Hypothetical Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | Protonated Ester + Water | 0 |

| Transition State (TS) | Structure corresponding to the attack of water on the carbonyl carbon | +80 to +120 |

| Intermediate | Protonated Tetrahedral Intermediate | +20 to +40 |

This table illustrates a conceptual energy profile. The activation energy would be the difference in energy between the Transition State and the Reactants.

By modeling these transition states, chemists can gain a deeper understanding of reaction barriers, substituent effects, and catalyst efficiency, enabling the rational design of new synthetic routes and reaction conditions. mdpi.comnih.gov

Mechanistic Biological Investigations Involving Methyl 4 5 Hydroxypentyl Benzoate Excluding Clinical Applications and Safety Profiles

In Vitro Enzyme Interaction Studies

No data were found regarding the interaction of Methyl 4-(5-hydroxypentyl)benzoate with any enzymes.

There is no available information on the enzyme inhibition or activation kinetics for this compound.

No studies characterizing the substrate binding profile or specificity of this compound were found in the searched literature.

Receptor Binding Assays and Ligand-Receptor Interaction Analysis in Isolated Systems

No receptor binding assays or analyses of ligand-receptor interactions involving this compound in isolated systems have been reported in the available scientific literature.

Elucidation of Mechanistic Pathways in Defined Model Biological Systems

There is no information available on the elucidation of mechanistic pathways for this compound in model biological systems such as cell-free extracts or with purified cellular components.

Investigation of its Role as a Biochemical Precursor or Metabolite in Non-Human, Non-Clinical Contexts

No studies were identified that investigate the role of this compound as a biochemical precursor or a metabolite in any non-human, non-clinical biological system.

Structure-Activity Relationship (SAR) Studies for Understanding Mechanistic Probes

No structure-activity relationship (SAR) studies focusing on this compound or its analogs to develop mechanistic probes have been published in the reviewed literature. While research exists on other benzoate (B1203000) derivatives, these are structurally distinct and their findings cannot be extrapolated to the target compound.

Applications in Advanced Chemical Synthesis and Materials Science Research

Utilization as a Versatile Building Block in Multi-Step Organic Synthesis

The presence of two distinct functional groups, the ester and the alcohol, allows for selective modification, making it a theoretically attractive intermediate in complex synthetic pathways.

While no published total syntheses currently cite the use of Methyl 4-(5-hydroxypentyl)benzoate, its structure is reminiscent of substructures found in some natural products. For instance, the 4-(hydroxypentyl)benzoyl moiety could potentially be elaborated into more complex side chains of polyketides or other natural products. The hydroxyl group could serve as a handle for introducing further functionality or for coupling with other fragments, while the methyl benzoate (B1203000) provides a stable aromatic core that can be modified at a later stage.

In the realm of medicinal chemistry, the benzoyl group is a common scaffold in a variety of biologically active molecules. The hydroxyl-terminated pentyl chain of this compound could be used to attach this scaffold to other pharmacophores or to explore structure-activity relationships by modifying the chain length or the terminal group. For example, compounds containing benzoylpiperidine fragments are known to have a broad spectrum of therapeutic effects. mdpi.com While no direct use of this compound is documented, it could theoretically be a starting material for synthesizing analogs of such compounds.

Integration into Novel Polymer Architectures

The bifunctionality of this compound makes it a candidate for the synthesis and modification of polymeric materials.

The compound possesses the necessary hydroxyl and ester functionalities to act as an A-B type monomer for polyesterification. The ester group could be hydrolyzed to the corresponding carboxylic acid, which could then react with the hydroxyl group of another monomer molecule to form a polyester (B1180765) chain. The resulting polyesters would feature a regular arrangement of aromatic and aliphatic segments, potentially leading to materials with interesting thermal and mechanical properties.

| Monomer Functionality | Potential Polymerization Route | Resulting Polymer |

| Hydroxyl and Carboxylic Acid (after hydrolysis) | Polycondensation | Aromatic-Aliphatic Polyester |

Functionalizing Agent for Surface Modification or Bulk Properties of Polymeric Materials

The hydroxyl group of this compound provides a reactive site for grafting it onto existing polymer backbones or surfaces. This could be used to impart specific properties, such as hydrophobicity (due to the aromatic ring and alkyl chain) or to provide a site for further chemical modification. For instance, it could be attached to the surface of a material to alter its wetting characteristics or to serve as a spacer for the attachment of biomolecules.

Role in the Development of Analytical Standards and Certified Reference Materials

Based on currently available scientific literature and commercial product listings, there is no evidence to suggest that this compound is utilized in the development of analytical standards or as a certified reference material. Extensive searches have not yielded any data on its synthesis for the purpose of creating a high-purity standard, nor have any records of its characterization for certification as a reference material been found.

Analytical standards and certified reference materials require a well-documented history of synthesis, purification, and rigorous characterization to establish their identity and purity. The absence of such information for this compound indicates that it is not a compound that is currently recognized or used for these quality control and assurance purposes in analytical chemistry.

While related compounds such as Methyl 4-hydroxybenzoate (B8730719) are available as analytical standards, this specific derivative with a 5-hydroxypentyl chain does not appear to be commercially available in a certified high-purity form for analytical or research use.

Environmental and Biotransformation Studies Excluding Human Safety and Toxicology

Investigation of Degradation Pathways in Environmental Matrices (e.g., soil, water, sediment)

The degradation of Methyl 4-(5-hydroxypentyl)benzoate in environmental matrices such as soil, water, and sediment is anticipated to involve both aerobic and anaerobic processes, driven by a diverse community of microorganisms.

Aerobic Degradation:

In aerobic environments, the initial step is likely the hydrolysis of the methyl ester bond by esterase enzymes, yielding methanol (B129727) and 4-(5-hydroxypentyl)benzoic acid. This is a common reaction for ester-containing compounds in the environment. monash.edunih.gov Subsequently, the 5-hydroxypentyl side chain is susceptible to oxidation. This can occur via ω-oxidation, where the terminal methyl group of the pentyl chain is oxidized to a carboxylic acid, or through oxidation of the existing hydroxyl group. nih.govasm.orgnih.gov This would lead to the formation of dicarboxylic acid derivatives. The resulting substituted benzoic acid would then likely undergo hydroxylation of the aromatic ring to form catechol or protocatechuate derivatives. wikipedia.orgnih.gov These intermediates are then subject to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic acids that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govnm.gov

Anaerobic Degradation:

Under anaerobic conditions, such as in saturated soils and sediments, the degradation pathway is expected to differ. The initial hydrolysis of the ester bond would still be a key step. However, the subsequent degradation of the aromatic ring would proceed via a reductive pathway. Benzoate (B1203000) and its derivatives are often activated to their coenzyme A (CoA) thioesters. nih.govnih.govcsic.esfrontiersin.org The benzoyl-CoA intermediate then undergoes dearomatization through reduction, followed by hydrolytic ring cleavage. nih.govcsic.es This process avoids the use of molecular oxygen, which is absent in anaerobic environments. The resulting aliphatic dicarboxyl-CoA derivative would then be further metabolized, potentially through a modified β-oxidation pathway, ultimately leading to the production of methane (B114726) and carbon dioxide in methanogenic consortia. nih.govnih.gov

A hypothetical aerobic degradation pathway is presented in the table below.

| Step | Proposed Transformation | Intermediate Compound(s) | Potential Enzyme Class |

| 1 | Ester Hydrolysis | 4-(5-hydroxypentyl)benzoic acid and Methanol | Esterase/Lipase (B570770) |

| 2 | Side-Chain Oxidation | 4-(4-carboxybutyl)benzoic acid | Alcohol Dehydrogenase, Aldehyde Dehydrogenase |

| 3 | Aromatic Ring Hydroxylation | 3,4-dihydroxybenzoic acid (Protocatechuic acid) | Monooxygenase |

| 4 | Aromatic Ring Cleavage | β-Carboxymuconate | Dioxygenase |

| 5 | Further Metabolism | β-Ketoadipate, Succinyl-CoA, Acetyl-CoA | Various |

Microbial Biotransformation and Metabolic Pathways in Environmental Isolates

The biotransformation of this compound would be carried out by a variety of environmental microorganisms, each contributing specific enzymatic capabilities.

Bacterial Biotransformation:

Bacteria, particularly from the genera Pseudomonas, Bacillus, and Rhodococcus, are well-known for their ability to degrade aromatic compounds. nm.govnih.gov A bacterial isolate capable of utilizing this compound as a carbon source would likely initiate degradation by secreting extracellular hydrolases to cleave the ester bond. The resulting 4-(5-hydroxypentyl)benzoic acid could then be transported into the cell. Inside the cell, a series of oxidative enzymes would likely catabolize the alkyl side chain. For instance, long-chain alkane monooxygenases could hydroxylate the terminal methyl group, initiating a pathway leading to a dicarboxylic acid derivative. nih.govasm.orgnih.gov The degradation of the aromatic ring would then proceed through established pathways like the catechol or protocatechuate ortho- or meta-cleavage pathways, ultimately funneling the carbon into central metabolism. nih.gov

Fungal Biotransformation:

Fungi, such as species of Aspergillus and Penicillium, are also known to be effective degraders of aromatic compounds, often employing a different set of enzymes compared to bacteria. nih.govmdpi.comwur.nl Fungi are known to metabolize a wide array of aromatic compounds found in lignin (B12514952) and other plant materials. mdpi.com They could transform this compound through initial hydrolysis of the ester. The subsequent metabolism of the aromatic ring in fungi often proceeds via the formation of protocatechuic acid, which is then cleaved by protocatechuate 3,4-dioxygenase. nih.gov Fungi are also proficient in ω-oxidation of alkyl chains, a process that would be relevant for the degradation of the pentyl side chain. wur.nl

The table below outlines potential microbial genera and their roles in the degradation process.

| Microbial Genus | Potential Role in Degradation | Key Metabolic Pathways |

| Pseudomonas | Aerobic degradation of aromatic and alkyl components. | Catechol and Protocatechuate pathways, β-oxidation. nm.gov |

| Bacillus | Hydrolysis of esters and oxidation of side chains. | Various hydrolases and oxidoreductases. nih.gov |

| Aspergillus | Fungal degradation of the aromatic ring. | Protocatechuate pathway. nih.govmdpi.com |

| Anaerobic Consortia | Degradation in the absence of oxygen. | Reductive pathway for benzoate, methanogenesis. nih.gov |

Enzyme-Mediated Transformation Studies by Hydrolases or Other Biocatalysts from Environmental Organisms

The initial and often rate-limiting step in the biodegradation of this compound is the enzymatic hydrolysis of the methyl ester bond. This reaction is catalyzed by hydrolases, a broad class of enzymes.

Esterases and Lipases:

Carboxylesterases and lipases are the primary enzymes responsible for the hydrolysis of ester bonds. These enzymes are ubiquitous in environmental microorganisms. nih.gov The hydrolysis of the methyl ester of 4-(5-hydroxypentyl)benzoate would yield 4-(5-hydroxypentyl)benzoic acid and methanol. The efficiency of this hydrolysis can be influenced by factors such as pH, temperature, and the presence of co-solvents. Studies on similar ester-containing compounds have shown that lipases can effectively catalyze this reaction. monash.edu

Oxidoreductases:

Following the initial hydrolysis, oxidoreductases would play a crucial role in the degradation of the hydroxypentyl side chain. Alcohol dehydrogenases and aldehyde dehydrogenases would be involved in the stepwise oxidation of the terminal hydroxyl group to a carboxylic acid. nih.gov Cytochrome P450 monooxygenases, found in both bacteria and fungi, are also capable of hydroxylating alkyl chains at various positions, which could initiate alternative degradation pathways. wur.nl

Dioxygenases:

The final destruction of the aromatic ring is accomplished by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to ring cleavage. nih.gov For the degradation of the likely intermediate, protocatechuic acid, a protocatechuate 3,4-dioxygenase would cleave the ring between the hydroxylated carbons. nih.gov

The table below details the enzymes potentially involved in the transformation.

| Enzyme Class | Specific Enzyme (Example) | Reaction Catalyzed |

| Hydrolase | Carboxylesterase / Lipase | This compound → 4-(5-hydroxypentyl)benzoic acid + Methanol monash.edunih.gov |

| Oxidoreductase | Alcohol Dehydrogenase | 4-(5-hydroxypentyl)benzoic acid → 4-(5-oxopentyl)benzoic acid |

| Oxidoreductase | Aldehyde Dehydrogenase | 4-(5-oxopentyl)benzoic acid → 4-(4-carboxybutyl)benzoic acid |

| Monooxygenase | Aromatic Hydroxylase | 4-(4-carboxybutyl)benzoic acid → 3,4-dihydroxy-substituted benzoic acid |

| Dioxygenase | Protocatechuate 3,4-dioxygenase | Cleavage of the aromatic ring of the dihydroxy-substituted intermediate. nih.gov |

Future Research Directions and Unexplored Avenues for Methyl 4 5 Hydroxypentyl Benzoate

Development of Novel and Efficient Synthetic Methodologies with Emphasis on Scalability

The viability of Methyl 4-(5-hydroxypentyl)benzoate as a building block for new materials hinges on the development of efficient and scalable synthetic routes. Traditional laboratory-scale syntheses, such as the Fischer-Speier esterification of 4-(5-hydroxypentyl)benzoic acid with methanol (B129727) in the presence of an acid catalyst, provide a foundational approach. However, future research must focus on methodologies that are amenable to industrial-scale production.

One promising avenue is the exploration of continuous flow synthesis . bojdyslab.orgarxiv.orgacs.org Continuous flow reactors offer significant advantages over batch processes, including enhanced heat and mass transfer, improved safety profiles, and the potential for higher yields and purity. The esterification of benzoic acid derivatives has been successfully demonstrated in continuous flow systems, often employing solid-supported catalysts or microwave assistance to accelerate the reaction. bojdyslab.org Research in this area could focus on optimizing reaction conditions such as temperature, pressure, flow rate, and catalyst choice to maximize the yield and throughput of this compound.

Another key area for development is the use of biocatalysis . Engineered enzymes could offer a green and highly selective alternative to traditional chemical catalysts. For instance, lipases could be employed for the esterification step, or engineered microorganisms could potentially produce the entire molecule from renewable feedstocks. nih.gov The development of robust enzymes that can tolerate the reaction conditions and the exploration of whole-cell biocatalytic systems are exciting prospects for sustainable production.

A comparative overview of potential scalable synthetic methods is presented in the table below:

| Synthetic Method | Potential Advantages | Key Research Challenges |

| Continuous Flow Fischer Esterification | High throughput, improved safety, precise control over reaction parameters. bojdyslab.orgarxiv.orgacs.org | Catalyst deactivation, reactor fouling, optimization of flow conditions. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields. bojdyslab.org | Scalability of microwave reactors, ensuring uniform heating. |

| Biocatalysis (Enzymatic or Whole-Cell) | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme stability and cost, pathway engineering for whole-cell systems. |

| Catalytic C-H Functionalization | Atom economy, direct synthesis from simpler precursors. | Selectivity and efficiency of catalysts for the specific transformation. |

Further research into these and other innovative synthetic strategies will be crucial for unlocking the full potential of this compound in various applications.

Exploration of Advanced Derivatization Strategies for the Creation of New Functional Materials

The true value of this compound lies in its bifunctionality, which allows for a wide range of derivatization strategies to create novel functional materials. Both the hydroxyl and the ester groups can be independently or sequentially modified to tailor the properties of the resulting molecules.

The terminal hydroxyl group is a prime target for polymerization reactions . For example, it can serve as a monomer for the synthesis of polyesters and polyurethanes. By reacting with dicarboxylic acids or diisocyanates, new polymers with tailored thermal and mechanical properties can be created. Furthermore, the hydroxyl group can be converted to a methacrylate (B99206) or acrylate, which can then be polymerized to form poly(meth)acrylates with pendant benzoate (B1203000) moieties. acs.org These polymers could find applications as specialty coatings, adhesives, or in optical devices.

The ester group also offers a handle for modification. Transesterification with different alcohols can lead to a library of new benzoate esters with varying alkyl chain lengths, which could be useful in tuning properties like solubility and melting point. nih.gov The aromatic ring of the benzoate moiety can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can further modulate the molecule's properties.

A particularly exciting avenue is the use of this compound in the synthesis of liquid crystals . The rigid benzoate core combined with a flexible alkyl chain is a common motif in liquid crystalline molecules. Derivatization of the hydroxyl group with another aromatic unit could lead to the formation of calamitic (rod-shaped) liquid crystals with potential applications in display technologies. researchgate.net

The following table outlines some potential derivatization strategies and the resulting functional materials:

| Functional Group | Derivatization Reaction | Resulting Functional Material | Potential Applications |

| Hydroxyl Group | Polyesterification | Polyesters | Biodegradable plastics, fibers. acs.org |

| Hydroxyl Group | Polyurethane formation | Polyurethanes | Foams, elastomers, coatings. |

| Hydroxyl Group | (Meth)acrylation and polymerization | Poly(meth)acrylates | Specialty polymers, optical resins. acs.org |

| Ester Group | Transesterification | Novel benzoate esters | Plasticizers, fragrance components. nih.gov |

| Aromatic Ring | Electrophilic substitution | Substituted benzoates | Fine chemicals, pharmaceutical intermediates. |

| Both Groups | Supramolecular assembly | Liquid crystals, gels | Display technology, smart materials. researchgate.netacs.org |

Deeper Elucidation of Mechanistic Interactions at the Molecular Level in various systems

A fundamental understanding of the non-covalent interactions involving this compound is crucial for designing and predicting its behavior in various systems. The interplay of hydrogen bonding and π-π stacking interactions will govern its self-assembly, solubility, and interactions with other molecules.

The hydroxyl group is a potent hydrogen bond donor and acceptor , and this will strongly influence the molecule's properties. researchgate.net In the solid state, hydrogen bonding will play a key role in the crystal packing. In solution, it will dictate the interactions with solvents and other solutes. Computational modeling, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the strength and geometry of these hydrogen bonds. researchgate.net The presence of a relatively long and flexible alkyl chain may lead to weaker hydrogen bonding interactions compared to shorter-chain alcohols due to steric hindrance and the electron-donating nature of the alkyl group. acs.org

The aromatic benzoate ring is capable of engaging in π-π stacking interactions , which are non-covalent interactions between aromatic rings. acs.org These interactions can influence the self-assembly of the molecules into ordered structures, such as those found in liquid crystals or gels. The strength of these interactions can be tuned by introducing electron-donating or electron-withdrawing substituents onto the aromatic ring. acs.org

Future research should employ a combination of experimental techniques, such as X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy, along with computational methods to build a comprehensive picture of the molecular interactions of this compound and its derivatives. This knowledge will be invaluable for the rational design of new materials with desired properties.

Integration into Emerging Technologies and High-Throughput Screening Platforms

The unique bifunctional nature of this compound makes it a promising candidate for integration into a variety of emerging technologies. For instance, its ability to participate in polymerization and self-assembly makes it suitable for the development of smart polymers and materials . researchgate.netyoutube.com These materials can respond to external stimuli such as pH, temperature, or light, making them attractive for applications in drug delivery, sensors, and soft robotics.